6-Amino-3-methyluracil
Overview
Description
6-Amino-3-methyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position of the uracil ring. Uracil derivatives, including this compound, are known for their significant roles in various biological and chemical processes, making them valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
6-Amino-3-methyluracil is a derivative of uracil, a component of RNA, and is structurally similar to endogenous pyrimidine bases (nucleotides, nucleosides) which play an important role in mechanisms of metabolism and heredity
Mode of Action
It’s known that uracil derivatives can exhibit a broad spectrum of pharmacological activity, determined by their structural affinity for endogenous pyrimidine bases
Biochemical Pathways
It’s known that uracil and its derivatives can influence various biochemical pathways due to their structural similarity to endogenous pyrimidine bases . These affected pathways could have downstream effects on cellular processes and overall organism health.
Pharmacokinetics
It’s known that the compound is a major metabolite of caffeine in the human body , suggesting that it may share some pharmacokinetic properties with caffeine.
Result of Action
Uracil derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, anabolic, antiulcer, anticatabolic, and antiviral activities
Biochemical Analysis
Biochemical Properties
6-Amino-3-methyluracil is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a role in the synthesis of heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . The nature of these interactions is largely determined by the compound’s structure and the specific enzymes it interacts with.
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating them . Changes in gene expression may also occur as a result of these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Threshold effects may be observed, and high doses could potentially lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyluracil typically involves the modification of uracil through various chemical reactionsThis can be achieved through multicomponent reactions involving 6-aminouracil as a starting material .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyluracil undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted uracil derivatives .
Scientific Research Applications
6-Amino-3-methyluracil has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
6-Amino-3-methyluracil can be compared with other similar compounds, such as:
6-Aminouracil: This compound has an amino group at the 6th position but lacks the methyl group at the 3rd position.
6-Methyluracil: This compound has a methyl group at the 6th position but lacks the amino group at the 3rd position.
1,3-Dimethyluracil: This compound has methyl groups at both the 1st and 3rd positions but lacks the amino group at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-amino-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVPFNFAUWIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355712 | |
Record name | 6-Amino-3-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21236-97-5 | |
Record name | 6-Amino-3-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-amino-3-methyluracil?
A1: this compound has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. [, ]
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have used ultraviolet (UV) and infrared (IR) spectroscopy to characterize this compound. [, ] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to confirm its structure. []
Q3: How is this compound formed in the body?
A3: this compound, often referred to as AAMU in research, is a major metabolite of caffeine in humans. It is formed through a series of demethylation and oxidation reactions, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. [, ]
Q4: Can the levels of this compound in urine be used to assess caffeine intake?
A4: Yes, studies have demonstrated a strong correlation between urinary concentrations of this compound and reported caffeine intake. This suggests its potential as a biomarker for estimating caffeine consumption. [, ]
Q5: What is the relationship between this compound and CYP1A2 activity?
A5: this compound is part of a metabolic ratio used to estimate CYP1A2 activity. This ratio, calculated from urine concentrations of specific caffeine metabolites including this compound, can provide insights into an individual's CYP1A2 metabolic capacity. []
Q6: Are there any diseases associated with altered this compound levels?
A6: A metabolomics study found significantly decreased levels of this compound, along with other caffeine metabolites, in the urine of patients with alcohol-associated liver disease. This decrease correlated with disease severity, suggesting its potential as a biomarker for monitoring liver function. []
Q7: How is this compound typically measured in biological samples?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or tandem mass spectrometry (MS/MS), is commonly used to quantify this compound in urine. [, ]
Q8: Are there alternative analytical techniques for this compound analysis?
A8: Yes, researchers have explored capillary electrophoresis (CE) coupled with multiwavelength detection as a viable alternative for separating and quantifying this compound and other caffeine metabolites in urine samples. [, ]
Q9: Has this compound been chemically synthesized?
A9: Yes, this compound has been successfully synthesized in the laboratory from readily available starting materials like 6-aminouracil. [, , ] This enables researchers to have a readily available source of the compound for further studies.
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